molecular formula C12H13ClF2O2 B14033942 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one

Cat. No.: B14033942
M. Wt: 262.68 g/mol
InChI Key: RYXZPEKPQZJCDJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethoxy group, and an ethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one typically involves the reaction of 4-(difluoromethoxy)-2-ethylphenyl)propan-2-one with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions to ensure complete chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethyl group may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
  • 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one
  • 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity compared to similar compounds with different substituents. The combination of the chloro, difluoromethoxy, and ethyl groups provides a distinct profile that can be exploited for specific applications in research and industry.

Properties

Molecular Formula

C12H13ClF2O2

Molecular Weight

262.68 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethoxy)-2-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O2/c1-3-8-6-9(17-12(14)15)4-5-10(8)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3

InChI Key

RYXZPEKPQZJCDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(F)F)C(C(=O)C)Cl

Origin of Product

United States

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